NCC007

Description

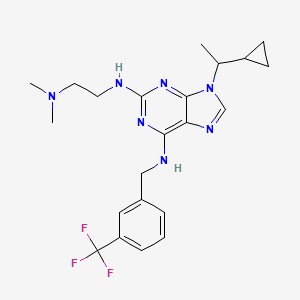

Structure

3D Structure

Properties

IUPAC Name |

9-(1-cyclopropylethyl)-2-N-[2-(dimethylamino)ethyl]-6-N-[[3-(trifluoromethyl)phenyl]methyl]purine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28F3N7/c1-14(16-7-8-16)32-13-28-18-19(29-21(30-20(18)32)26-9-10-31(2)3)27-12-15-5-4-6-17(11-15)22(23,24)25/h4-6,11,13-14,16H,7-10,12H2,1-3H3,(H2,26,27,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHRNSZVMIARHIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)N2C=NC3=C(N=C(N=C32)NCCN(C)C)NCC4=CC(=CC=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28F3N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of NCC007, a CKIα/δ Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NCC007 is a potent, cell-permeable small molecule inhibitor targeting Casein Kinase I alpha (CKIα) and Casein Kinase I delta (CKIδ). Initially identified through a focused library of purine scaffolds derived from the circadian rhythm modulator longdaysin, this compound exhibits significant effects on the mammalian circadian clock. Its dual inhibitory activity against CKIα and CKIδ, key regulators of the core clock protein PER, leads to a dose-dependent lengthening of the circadian period. Given the critical role of CKIα in the Wnt/β-catenin signaling pathway, a pathway frequently dysregulated in various cancers, this compound holds therapeutic potential beyond circadian rhythm disorders. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by available quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Mechanism of Action

This compound functions as a dual inhibitor of the serine/threonine kinases CKIα and CKIδ.[1] The primary mechanism of action is the competitive inhibition of the ATP-binding pocket of these kinases, thereby preventing the phosphorylation of their downstream substrates.

Modulation of the Circadian Clock

The most extensively characterized effect of this compound is its modulation of the mammalian circadian rhythm.[1] The core circadian clock is driven by a transcriptional-translational feedback loop involving the PER and CRY proteins. CKIα and CKIδ play a crucial role in this loop by phosphorylating PER proteins, marking them for ubiquitination and subsequent proteasomal degradation.[1] By inhibiting CKIα and CKIδ, this compound stabilizes PER proteins, leading to a delay in their degradation and a lengthening of the circadian period.[1]

Inferred Mechanism of Action on the Wnt/β-catenin Signaling Pathway

CKIα is a critical component of the β-catenin destruction complex, which also includes Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3β (GSK3β). In the absence of a Wnt signal, CKIα initiates the sequential phosphorylation of β-catenin, priming it for further phosphorylation by GSK3β. This multi-phosphorylated β-catenin is then recognized by the E3 ubiquitin ligase β-TrCP and targeted for proteasomal degradation.

By inhibiting CKIα, this compound is predicted to prevent the initial phosphorylation of β-catenin. This would inhibit the entire degradation cascade, leading to the stabilization and accumulation of β-catenin in the cytoplasm. Subsequently, β-catenin would translocate to the nucleus, where it can act as a transcriptional co-activator with TCF/LEF transcription factors to drive the expression of Wnt target genes, many of which are involved in cell proliferation and survival. It is important to note that this is an inferred mechanism, as direct studies of this compound on the Wnt pathway have not been published.

References

The Discovery of NCC007: A Technical Guide to a Novel Casein Kinase 1 Delta Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Casein Kinase 1 Delta (CK1δ), a serine/threonine kinase, is a critical regulator of numerous cellular processes, including circadian rhythms, Wnt signaling, and DNA repair. Its dysregulation has been implicated in various diseases, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery and characterization of NCC007, a potent inhibitor of CK1δ. While a dedicated publication detailing the initial discovery and synthesis of this compound is not publicly available, this document consolidates the existing scientific literature to present its known biochemical activity, relevant experimental methodologies, and the signaling pathways it modulates. This guide is intended to serve as a valuable resource for researchers in the fields of kinase inhibitor discovery and circadian rhythm research.

Introduction to Casein Kinase 1 Delta (CK1δ)

The Casein Kinase 1 (CK1) family consists of highly conserved serine/threonine kinases that are ubiquitously expressed in eukaryotes. In humans, the family comprises seven isoforms (α, β, γ1-3, δ, and ε) that share a high degree of homology within their catalytic domains. CK1δ is involved in a multitude of cellular signaling pathways, including:

-

Circadian Rhythm: CK1δ plays a pivotal role in regulating the circadian clock by phosphorylating the PER proteins, leading to their degradation and thus controlling the period length.[1]

-

Wnt/β-catenin Signaling: CK1δ can phosphorylate Dishevelled (Dvl), a key component of the Wnt pathway, thereby regulating downstream signaling.[2]

-

p53 Signaling: CK1δ is involved in the regulation of the tumor suppressor p53, both through direct phosphorylation of p53 and its negative regulator, Mdm2.[2]

-

Hippo Signaling: CK1δ can phosphorylate YAP1, a transcriptional co-activator in the Hippo pathway, leading to its degradation.[1]

Given its central role in these fundamental cellular processes, the development of specific CK1δ inhibitors is of significant interest for the potential treatment of cancer, neurodegenerative diseases, and sleep disorders.[3][4][5]

This compound: A Potent CK1δ Inhibitor

This compound has been identified as a potent derivative of longdaysin, another known inhibitor of casein kinases. While the specific details of its discovery through screening and lead optimization are not extensively published, its activity has been characterized in vitro.

Quantitative Kinase Inhibition Profile

The inhibitory activity of this compound has been profiled against a panel of kinases, demonstrating potent inhibition of CK1δ and its close homolog CK1α. The following table summarizes the available quantitative data for this compound and compares it to the related compound, longdaysin.

| Kinase Target | This compound IC50 (nM) | Longdaysin IC50 (nM) | Roscovitine IC50 (nM) |

| CK1δ | <10 | 24 | >10000 |

| CK1α | 14 | 56 | >10000 |

| CDK2 | 160 | 120 | 110 |

| CDK7 | 2800 | 1700 | 1600 |

| MAPK1 (ERK2) | 120 | 44 | >10000 |

| MAPK3 (ERK1) | 330 | 160 | >10000 |

Data sourced from a kinase profiling study. Roscovitine is included as a well-known CDK inhibitor for comparison.

A broader kinase screen revealed that at a concentration of 5 µM, this compound inhibits CK1α by over 90% and CK1δ by over 80%.

Experimental Protocols

Detailed experimental protocols for the discovery and initial characterization of this compound are not publicly available. However, this section provides representative methodologies for key assays typically employed in the evaluation of kinase inhibitors, based on established scientific literature.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a common method to determine the inhibitory potency of a compound against a specific kinase.

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against CK1δ.

Materials:

-

Recombinant human CK1δ (e.g., GST-tagged or 6xHis-tagged)

-

Kinase substrate (e.g., α-casein or a specific peptide substrate)

-

[γ-³²P]ATP (radiolabeled ATP)

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA)

-

This compound stock solution (in DMSO)

-

10% Trichloroacetic acid (TCA) solution

-

Whatman 3MM chromatography paper

-

Scintillation counter and scintillation fluid

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in the kinase reaction buffer to the desired final concentrations.

-

Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase reaction buffer, the kinase substrate, and the diluted this compound or DMSO (for the control).

-

Enzyme Addition: Add the recombinant CK1δ enzyme to each reaction mixture.

-

Initiation of Reaction: Start the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Km value for CK1δ if known.

-

Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

-

Stopping the Reaction: Spot a portion of the reaction mixture onto a labeled Whatman 3MM paper to stop the reaction.

-

Washing: Wash the filter papers extensively with 10% TCA to remove unincorporated [γ-³²P]ATP. Follow with ethanol and acetone washes to dry the paper.

-

Quantification: Place the dried filter papers in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay

This protocol outlines a general method to assess the effect of a kinase inhibitor on the proliferation of cancer cell lines.

Objective: To determine the effect of this compound on the growth of a relevant cancer cell line.

Materials:

-

Human cancer cell line (e.g., a cell line where CK1δ is known to be overexpressed or play a role in proliferation)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: The next day, treat the cells with a serial dilution of this compound or DMSO (vehicle control).

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control cells and plot the percentage of cell viability against the logarithm of the this compound concentration. Calculate the GI50 (concentration for 50% growth inhibition).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving CK1δ and a generalized workflow for the discovery of a kinase inhibitor like this compound.

Signaling Pathways Involving Casein Kinase 1 Delta

Caption: Key signaling pathways regulated by Casein Kinase 1 Delta (CK1δ).

Generalized Kinase Inhibitor Discovery Workflow

Caption: A generalized workflow for the discovery of a kinase inhibitor like this compound.

Conclusion

This compound is a potent inhibitor of Casein Kinase 1 Delta and Alpha. While the detailed discovery history of this compound remains to be fully elucidated in public literature, the available data on its kinase inhibition profile highlights its potential as a valuable chemical probe for studying the biology of CK1δ and as a starting point for the development of novel therapeutics. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate this compound and other CK1δ inhibitors. Future studies detailing its synthesis, structure-activity relationships, and in vivo efficacy will be crucial for realizing its full therapeutic potential.

References

- 1. diseases.jensenlab.org [diseases.jensenlab.org]

- 2. CSNK1D - Wikipedia [en.wikipedia.org]

- 3. Casein Kinase 1 and Human Disease: Insights From the Circadian Phosphoswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of the casein kinase 1 (CK1) family in different signaling pathways linked to cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

NCC007 for Circadian Rhythm Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The circadian clock is an endogenous, self-sustaining oscillator that drives ~24-hour rhythms in a wide array of physiological and behavioral processes. Disruptions in this internal timekeeping mechanism are implicated in a variety of pathologies, including sleep disorders, metabolic syndromes, and cancer. Small molecule modulators of the core clock machinery are therefore of significant interest for both basic research and therapeutic development. NCC007 has emerged as a potent small molecule for lengthening the circadian period. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available quantitative data, and detailed experimental protocols for its application in circadian rhythm research.

Mechanism of Action

This compound is a derivative of the purine compound longdaysin and functions as a dual inhibitor of Casein Kinase Iα (CKIα) and Casein Kinase Iδ (CKIδ).[1][2] These kinases play a crucial role in the core circadian feedback loop by phosphorylating the Period (PER) proteins (PER1 and PER2).[1] Phosphorylation of PER proteins marks them for ubiquitination and subsequent proteasomal degradation.[1]

By inhibiting CKIα and CKIδ, this compound prevents the phosphorylation of PER proteins. This leads to the stabilization and accumulation of PER proteins in the cytoplasm, delaying their entry into the nucleus and their subsequent inhibition of the CLOCK:BMAL1 transcriptional activator complex. This delay in the negative feedback loop results in a lengthening of the circadian period.[1]

Signaling Pathway

Caption: Mechanism of action of this compound in the circadian feedback loop.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

| Parameter | Value | Species/System | Reference |

| In Vitro Efficacy | |||

| IC50 for CKIα | 1.8 µM | In vitro kinase assay | [1] |

| IC50 for CKIδ | 3.6 µM | In vitro kinase assay | [1] |

| Cell-Based Efficacy | |||

| Period Lengthening | ~5 hours | Cell-based assay | [1] |

| Effective Concentration | 0.32 µM | Cell-based assay | [1] |

| In Vivo Efficacy | |||

| Period Lengthening | Lengthens behavioral rhythms | Mouse | [1] |

Experimental Protocols

Detailed protocols for key experiments to characterize the effects of this compound on circadian rhythms are provided below.

In Vitro Casein Kinase Inhibition Assay

This protocol is a generalized procedure for determining the IC50 of this compound against CKIα and CKIδ.

Materials:

-

Recombinant human CKIα and CKIδ enzymes

-

Casein substrate (dephosphorylated)

-

[γ-³²P]ATP

-

Kinase buffer (e.g., 25 mM MOPS, 12.5 mM β-glycerolphosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

This compound stock solution (in DMSO)

-

96-well plates

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 96-well plate, add the kinase (CKIα or CKIδ), the casein substrate, and the this compound dilution (or DMSO as a vehicle control).

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity on the paper using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Circadian Rhythm Assay (Bioluminescence)

This protocol describes how to measure the effect of this compound on the period length of a cellular circadian clock using a luciferase reporter.

Materials:

-

U2OS cells (or other suitable cell line) stably expressing a circadian reporter construct (e.g., Bmal1-luciferase or Per2-luciferase).

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Dexamethasone for synchronization.

-

This compound stock solution (in DMSO).

-

Luciferin.

-

Luminometer capable of continuous recording from living cells.

Procedure:

-

Plate the reporter cells in a 35-mm dish or multi-well plate and grow to confluency.

-

Synchronize the cellular clocks by treating the cells with dexamethasone (e.g., 100 nM) for 2 hours.

-

After synchronization, replace the medium with a recording medium containing luciferin and the desired concentration of this compound (or DMSO as a vehicle control).

-

Place the plate in a luminometer and record the bioluminescence signal at regular intervals (e.g., every 10 minutes) for several days.

-

Analyze the bioluminescence data to determine the period length of the circadian rhythm for each condition.

-

Compare the period length of this compound-treated cells to that of vehicle-treated cells to determine the period-lengthening effect.

In Vivo Assessment of Circadian Behavioral Rhythms

This protocol outlines the measurement of locomotor activity in mice to assess the in vivo efficacy of this compound.

Materials:

-

C57BL/6J mice (or other appropriate strain).

-

Cages equipped with running wheels.

-

Data acquisition system to record wheel revolutions.

-

Light-controlled environmental chambers.

-

This compound formulation for in vivo administration (e.g., in drinking water, food, or for injection/infusion).

Procedure:

-

Individually house mice in cages with running wheels in a light-dark (LD) cycle (e.g., 12 hours light, 12 hours dark) for at least two weeks to allow for entrainment.

-

After entrainment, transfer the mice to constant darkness (DD) to allow their endogenous circadian rhythm to "free-run".

-

Record baseline locomotor activity in DD for at least 10 days to determine the baseline free-running period (tau).

-

Administer this compound to the experimental group, while the control group receives the vehicle. Administration can be continuous (e.g., in drinking water) or via periodic injections.

-

Continue to record locomotor activity in DD for the duration of the treatment (e.g., 2-3 weeks).

-

Analyze the locomotor activity data to determine the free-running period during treatment.

-

Compare the period length during this compound treatment to the baseline period to quantify the in vivo period-lengthening effect.

Caption: Workflow for in vivo assessment of this compound on locomotor activity.

Conclusion

This compound is a valuable pharmacological tool for the study of circadian rhythms. Its well-defined mechanism of action as a CKIα/δ inhibitor and its demonstrated efficacy in lengthening the circadian period in both cellular and animal models make it a potent modulator of the core clock. The protocols and data presented in this guide provide a foundation for researchers to effectively utilize this compound in their investigations into the intricacies of the circadian system and its role in health and disease. Further studies are warranted to fully characterize its pharmacokinetic profile and to explore its therapeutic potential.

References

An In-depth Technical Guide to NCC007: A Dual Inhibitor of Casein Kinase Iα and δ

For Researchers, Scientists, and Drug Development Professionals

Abstract

NCC007 is a potent, cell-permeable small molecule that acts as a dual inhibitor of Casein Kinase Iα (CKIα) and Casein Kinase Iδ (CKIδ).[1][2] Developed through structural modifications of the purine derivative longdaysin, this compound has emerged as a valuable chemical probe for studying the intricacies of the mammalian circadian clock.[1][3] Its primary function lies in its ability to lengthen the period of circadian rhythms by modulating the phosphorylation of key clock proteins.[1] This technical guide provides a comprehensive overview of the structure, function, and mechanism of action of this compound, supplemented with detailed experimental protocols and quantitative data to facilitate its application in research and drug development.

Structure and Chemical Properties

This compound is a purine-based compound with the chemical name 9-(1-Cyclopropylethyl)-N2-(2-(dimethylamino)ethyl)-N6-(3-(trifluoromethyl)benzyl)-9H-purine-2,6-diamine. Its structure is characterized by strategic substitutions at the N9 and C2 positions of the purine scaffold, which contribute to its enhanced potency and dual-target specificity.

| Property | Value |

| Molecular Formula | C22H28F3N7 |

| Molecular Weight | 447.50 g/mol |

| CAS Number | 2342583-66-6 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Function and Mechanism of Action

The core function of this compound is the dual inhibition of CKIα and CKIδ, two key serine/threonine kinases that play a pivotal role in the regulation of the mammalian circadian clock.[1]

The Role of CKIα and CKIδ in the Circadian Clock

The mammalian circadian clock is a complex system of transcriptional-translational feedback loops.[1] The core loop involves the transcriptional activators CLOCK and BMAL1, which drive the expression of the Period (PER) and Cryptochrome (CRY) proteins.[1] PER and CRY proteins, in turn, heterodimerize, translocate to the nucleus, and inhibit the activity of CLOCK/BMAL1, thus repressing their own transcription.

The stability and nuclear localization of the PER proteins are tightly regulated by post-translational modifications, most notably phosphorylation by CKIα and CKIδ.[1][4][5][6] Phosphorylation of PER proteins marks them for ubiquitination and subsequent degradation by the proteasome.[1][4][6] This degradation is a critical step that releases the repression on CLOCK/BMAL1, allowing a new cycle of transcription to begin. The rate of PER protein degradation is a key determinant of the period length of the circadian rhythm.

This compound's Impact on the Circadian Signaling Pathway

This compound exerts its period-lengthening effect by inhibiting the kinase activity of CKIα and CKIδ.[1] By blocking these kinases, this compound prevents the phosphorylation of PER proteins. This leads to the stabilization and accumulation of PER proteins in the cytoplasm and nucleus. The increased stability of PER proteins prolongs their repressive action on the CLOCK/BMAL1 complex, thereby extending the duration of the transcriptional-translational feedback loop and lengthening the circadian period.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound as reported in the primary literature.[1]

Table 1: In Vitro Kinase Inhibitory Activity

| Target Kinase | IC50 (μM) |

| CKIα | 1.8 |

| CKIδ | 3.6 |

IC50 values were determined through in vitro kinase assays.[1]

Table 2: Cell-Based Circadian Rhythm Modulation

| Compound | Concentration (μM) | Period Lengthening (hours) |

| This compound | 0.32 | 5 |

Period lengthening was measured in a cell-based circadian assay using U2OS cells expressing a Bmal1-luciferase reporter.[1]

Table 3: In Vivo Efficacy in Mice

| Treatment | Concentration (mM) | Period Lengthening (hours) |

| This compound | 5 | 0.15 |

| This compound | 15 | 0.15 |

This compound was continuously infused into the lateral ventricle of mice, and behavioral rhythms were monitored.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound, based on the procedures described by Lee JW, et al. (2019).[1]

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CKIα and CKIδ.

Methodology:

-

Recombinant human CKIα and CKIδ enzymes were used.

-

The kinase reaction was performed in a buffer containing ATP and a specific substrate peptide.

-

This compound was serially diluted in DMSO and added to the reaction mixture at various concentrations.

-

The reaction was incubated at 30°C for a specified time.

-

The amount of phosphorylated substrate was quantified using a luminescence-based assay (e.g., Kinase-Glo®).

-

The percentage of kinase activity relative to a DMSO control was calculated for each this compound concentration.

-

IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Cell-Based Circadian Period Assay

Objective: To measure the effect of this compound on the period length of the cellular circadian clock.

Methodology:

-

Human U2OS cells stably expressing a Bmal1-luciferase reporter construct were used.

-

Cells were plated in 96-well plates and grown to confluence.

-

The cell culture medium was replaced with a recording medium containing luciferin.

-

This compound, dissolved in DMSO, was added to the recording medium at the desired final concentrations. A DMSO-only control was included.

-

Bioluminescence was measured continuously in real-time using a luminometer (e.g., LumiCycle) for several days.

-

The resulting luminescence data, which reflects the rhythmic expression of Bmal1, was detrended.

-

The period length of the circadian rhythm for each well was calculated using a sine wave fitting algorithm or Fourier transform.

-

The change in period length was determined by comparing the this compound-treated cells to the DMSO control.

In Vivo Circadian Behavior Analysis

Objective: To assess the effect of this compound on the behavioral circadian rhythms of mice.

Methodology:

-

Adult male C57BL/6J mice were used.

-

Mice were individually housed in cages equipped with running wheels and kept under a 12-hour light/12-hour dark cycle.

-

After entrainment, mice were transferred to constant darkness to allow their free-running circadian rhythms to be observed.

-

An osmotic minipump connected to a brain infusion cannula was surgically implanted to allow for continuous infusion of this compound or vehicle (control) into the lateral ventricle.

-

Wheel-running activity was continuously recorded and analyzed using clock analysis software (e.g., ClockLab).

-

The period of the locomotor activity rhythm was calculated for the baseline period (before infusion) and during the compound infusion period.

-

The change in period length was calculated by comparing the infusion period to the baseline period.

Conclusion

This compound is a well-characterized dual inhibitor of CKIα and CKIδ that serves as a powerful tool for the chemical modulation of the mammalian circadian clock. Its ability to potently and specifically lengthen the circadian period in both cellular and in vivo models makes it an invaluable asset for research into the molecular mechanisms of circadian timekeeping and for the development of novel therapeutics for circadian rhythm disorders. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies.

References

- 1. Chemical Control of Mammalian Circadian Behavior through Dual Inhibition of Casein Kinase Iα and δ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Casein Kinase | TargetMol [targetmol.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Essential roles of CKIδ and CKIε in the mammalian circadian clock - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

NCC007: A Technical Guide to its Biochemical Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCC007 has emerged as a significant chemical probe for dissecting the molecular intricacies of the mammalian circadian clock. Developed through structural modifications of the purine scaffold of longdaysin, this compound exhibits potent and specific effects on the core clock machinery.[1] This technical guide provides an in-depth overview of the biochemical properties of this compound, its mechanism of action, and the experimental protocols used for its characterization, intended for researchers and professionals in drug development and circadian biology.

Core Mechanism of Action: Dual Inhibition of Casein Kinase I (CKI)

This compound functions as a dual inhibitor of Casein Kinase I alpha (CKIα) and Casein Kinase I delta (CKIδ).[2][3][4] These kinases are critical components of the negative feedback loop of the circadian clock, primarily through their phosphorylation of the PERIOD (PER) proteins.[3][5] By phosphorylating PER proteins, CKIα and CKIδ mark them for proteasomal degradation and regulate their nuclear entry, thereby controlling the timing of the circadian cycle.[3][5] Inhibition of CKIα and CKIδ by this compound leads to the stabilization and nuclear accumulation of PER proteins, which in turn enhances the repression of the CLOCK-BMAL1 transcriptional complex.[5][6] This ultimately results in a dose-dependent lengthening of the circadian period.[3]

Quantitative Biochemical Data

The inhibitory activity and cellular effects of this compound have been quantified through various in vitro and cell-based assays.

| Parameter | Value | Assay Type | Target | Reference |

| IC50 | 1.8 µM | In Vitro Kinase Assay | CKIα | [2][3] |

| IC50 | 3.6 µM | In Vitro Kinase Assay | CKIδ | [2][3] |

| Period Lengthening | 5 hours | Cell-Based Circadian Assay | Circadian Period | [3] |

| Effective Concentration | 0.32 µM | Cell-Based Circadian Assay | For 5h period lengthening | [3] |

| In Vivo Period Lengthening | ~0.15 hours | Mouse Behavioral Rhythm Assay | Circadian Period | [7] |

| In Vivo Concentration | 5 mM and 15 mM | Mouse Behavioral Rhythm Assay | Infusion into lateral ventricle | [7] |

Kinase Selectivity Profile

A broad kinase screen of 374 kinases revealed that this compound exhibits a high degree of selectivity for the CKI family. While it potently inhibits CKIα and CKIδ, it also shows some activity against other kinases at higher concentrations.

| Kinase Family | Specific Kinases Inhibited (>50% at 5 µM) | Reference |

| Casein Kinase I (CKI) | CKIα, CKIδ, CKIα-like, CKIε | |

| Cyclin-Dependent Kinase (CDK) | CDK7, CDK6 | |

| Serine/Arginine-Rich Protein Kinase (SRPK) | SRPK1, SRPK2 | |

| CDC-Like Kinase (CLK) | CLK2 |

Compared to its parent compound, longdaysin, this compound demonstrates enhanced inhibitory effects on CKIδ, CKIα, and CDK7, with reduced effects on CDK2 and MAPK1.

Signaling Pathways Modulated by this compound

The primary signaling pathway affected by this compound is the core circadian clock feedback loop. However, due to its interaction with other kinases, it can also influence other cellular signaling pathways.

-

Circadian Clock Pathway: this compound directly intervenes in the negative feedback loop of the circadian clock by inhibiting CKIα/δ, leading to the stabilization of PER proteins and a lengthened circadian period.

-

MAPK Signaling Pathway: While this compound shows reduced activity against MAPK1 compared to longdaysin, the broader family of mitogen-activated protein kinases (MAPKs) is a known regulator of circadian rhythms, suggesting potential cross-talk.

-

AMPK and mTOR Signaling: Studies on similar circadian-modulating compounds suggest that pathways like AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) signaling can be affected, which are crucial for cellular metabolism and are intertwined with the circadian clock.[5]

Experimental Protocols

In Vitro Kinase Assay (HotSpot™ Assay Platform)

This radiometric assay is utilized to determine the inhibitory activity of this compound against a panel of kinases.

-

Reaction Mixture Preparation: A base reaction buffer is prepared containing the kinase substrate.

-

Cofactor Addition: Any necessary cofactors for the specific kinase being assayed are added to the substrate solution.

-

Kinase Addition: The target kinase is delivered to the substrate solution.

-

Compound Incubation: this compound, dissolved in 100% DMSO, is acoustically dispensed into the kinase reaction mixture in nanoliter volumes and incubated for 20 minutes at room temperature.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ³³P-ATP.

-

Incubation: The reaction is allowed to proceed for 2 hours at room temperature.

-

Detection: Kinase activity is quantified by measuring the incorporation of the radiolabeled phosphate into the substrate using a P81 filter-binding method.

Cell-Based Circadian Assay (U2OS Bmal1-dLuc Reporter Assay)

This assay is used to measure the effect of this compound on the period of the cellular circadian clock.

-

Cell Culture: Human U2OS cells stably expressing a destabilized luciferase reporter driven by the Bmal1 promoter (Bmal1-dLuc) are cultured to confluence in 35-mm dishes or 96-well plates.

-

Synchronization: The circadian clocks of the cells are synchronized by treating them with DMEM containing 0.1 µM dexamethasone for 2 hours.

-

Compound Treatment: After synchronization, the medium is replaced with a recording medium containing the desired concentration of this compound or vehicle (DMSO).

-

Bioluminescence Recording: The bioluminescence rhythms of the cells are continuously monitored in real-time using a luminometer.

-

Data Analysis: The period, amplitude, and phase of the circadian rhythm are calculated from the bioluminescence data using specialized software.

Molecular Docking Protocol (RosettaLigand)

Molecular docking simulations were performed to predict the binding mode of this compound to CKIα.

-

Ligand Conformer Generation: Multiple distinct 3D conformations of this compound are generated to account for ligand flexibility.

-

Ligand Parametrization: The generated ligand conformers are parametrized for use with the RosettaLigand software.

-

Protein Preparation: The crystal structure of human CKIα (e.g., PDB code 6GZD) is prepared by relaxing the structure with all-heavy-atom constraints to minimize its energy.

-

Docking Simulation: The RosettaLigand docking protocol, customized via an XML RosettaScript, is used to perform thousands of independent docking simulations to identify the lowest binding energy conformation of this compound within the CKIα active site.

-

Model Selection: The conformation with the lowest binding energy is selected as the final predicted binding model.[6]

Visualizations

Caption: this compound inhibits CKIα/δ, stabilizing PER/CRY and lengthening the circadian period.

Caption: Workflow for characterizing the biochemical properties of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Monitoring Cell-autonomous Circadian Clock Rhythms of Gene Expression Using Luciferase Bioluminescence Reporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A CLOCK-binding small molecule disrupts the interaction between CLOCK and BMAL1 and enhances circadian rhythm amplitude - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reactionbiology.com [reactionbiology.com]

- 6. Chemical Control of Mammalian Circadian Behavior through Dual Inhibition of Casein Kinase Iα and δ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. google.com [google.com]

NCC007 target identification and validation

Despite a comprehensive search, no publicly available scientific literature or clinical data could be found for a compound or target designated "NCC007." This prevents the creation of the requested in-depth technical guide on its target identification and validation.

The search for "this compound" and related terms did not yield any specific information regarding a molecule, drug, or biological target with this identifier. The search results pointed to general topics in cancer research, including molecular classification of tumors, various signaling pathways such as the Wnt and endocannabinoid pathways, and information on unrelated clinical trials.

Without foundational information on this compound, such as its molecular structure, biological context, or putative mechanism of action, it is not possible to provide the requested detailed summary of quantitative data, experimental protocols, or visualizations of its signaling pathways and experimental workflows.

It is possible that "this compound" is an internal, proprietary designation for a compound that is not yet in the public domain, a hypothetical molecule, or a misspelling of another entity.

Therefore, the request for a technical guide or whitepaper on the target identification and validation of this compound cannot be fulfilled at this time due to the absence of any available data.

The Role of NCC007 in Cell Signaling: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Abstract

NCC007 has emerged as a potent small molecule modulator of a fundamental cellular process: the circadian rhythm. This technical guide delves into the core mechanism of this compound, elucidating its role as a dual inhibitor of Casein Kinase I alpha (CKIα) and Casein Kinase I delta (CKIδ). Through the inhibition of these key kinases, this compound directly influences the phosphorylation status of PERIOD (PER) proteins, central components of the mammalian circadian clock. This intervention prevents the subsequent degradation of PER proteins, leading to a significant lengthening of the circadian period. This guide provides a comprehensive overview of the signaling pathway, quantitative data on this compound's activity, and detailed protocols for key experimental assays, offering a valuable resource for researchers in chronobiology, cell signaling, and drug discovery.

Introduction to this compound and the Circadian Clock

The circadian clock is an endogenous, self-sustaining timekeeping system that orchestrates a wide array of physiological and behavioral processes in mammals, aligning them with the 24-hour day-night cycle. At the molecular level, this clock is driven by a series of transcriptional-translational feedback loops involving a core set of "clock genes" and their protein products.

A critical regulatory node in this intricate network is the post-translational modification of the PER proteins. The stability and nuclear translocation of PER proteins are tightly controlled by phosphorylation, primarily mediated by Casein Kinase I alpha (CKIα) and Casein Kinase I delta (CKIδ). Phosphorylation of PER marks it for proteasomal degradation, a key step in the progression of the circadian cycle.

This compound is a novel chemical probe that has been identified as a dual inhibitor of CKIα and CKIδ[1]. Its ability to interfere with this crucial phosphorylation step makes it a powerful tool for studying and manipulating the circadian clock. By inhibiting CKIα and CKIδ, this compound stabilizes PER proteins, thereby extending the period of the circadian rhythm[1].

The Core Signaling Pathway: this compound's Mechanism of Action

The primary role of this compound in cell signaling is its direct inhibition of CKIα and CKIδ, which in turn modulates the core circadian feedback loop.

The Canonical Circadian Feedback Loop:

-

Transcription Activation: The heterodimeric transcription factor complex CLOCK:BMAL1 drives the transcription of the Period (Per) and Cryptochrome (Cry) genes.

-

Protein Accumulation and Dimerization: PER and CRY proteins are synthesized in the cytoplasm and form a repressive complex.

-

Phosphorylation and Degradation: CKIα and CKIδ phosphorylate PER proteins, marking them for ubiquitination and subsequent degradation by the proteasome. This phosphorylation is a rate-limiting step that determines the period of the circadian clock.

-

Nuclear Translocation and Repression: The PER:CRY complex translocates to the nucleus and inhibits the transcriptional activity of CLOCK:BMAL1, thus repressing its own transcription.

-

Cycle Reset: As PER and CRY proteins are degraded, the repression on CLOCK:BMAL1 is lifted, allowing a new cycle of transcription to begin.

This compound's Point of Intervention:

This compound acts as a competitive inhibitor at the ATP-binding site of CKIα and CKIδ. By blocking the kinase activity of CKIα and CKIδ, this compound prevents the phosphorylation of PER proteins. This leads to the accumulation of hypophosphorylated, stable PER proteins in the cytoplasm. The increased stability and accumulation of PER proteins delay their nuclear entry and subsequent repression of CLOCK:BMAL1, resulting in a dose-dependent lengthening of the circadian period[1].

Signaling Pathway Diagram

Caption: The signaling pathway of this compound in the context of the core circadian clock.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data available for this compound.

| Parameter | Value | Enzyme/System | Reference |

| IC50 for CKIα | 1.8 µM | In vitro kinase assay | [1] |

| IC50 for CKIδ | 3.6 µM | In vitro kinase assay | [1] |

| Effective Concentration | 0.32 µM | Cell-based circadian | [1] |

| (for 5-hour period lengthening) | assay (Bmal1-luc) |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the role of this compound in cell signaling.

Cell-Based Circadian Rhythm Assay (Luciferase Reporter Assay)

This assay is used to measure the period of the circadian clock in cultured cells and to assess the effect of compounds like this compound. It typically utilizes a cell line stably expressing a luciferase reporter gene under the control of a clock gene promoter (e.g., Bmal1 or Per2).

Materials:

-

U2OS or NIH3T3 cells stably expressing a Bmal1-promoter-driven luciferase reporter (Bmal1-luc).

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Dexamethasone for synchronization.

-

Recording medium: DMEM without phenol red, supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.1 mM luciferin.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

96-well white, clear-bottom tissue culture plates.

-

Luminometer capable of continuous live-cell recording at 37°C.

Procedure:

-

Cell Seeding: Seed the Bmal1-luc reporter cells into a 96-well white, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.

-

Cell Culture: Incubate the cells at 37°C in a 5% CO2 incubator for 24-48 hours.

-

Synchronization: To synchronize the circadian rhythms of the cells, replace the culture medium with DMEM containing 100 nM dexamethasone and incubate for 2 hours.

-

Compound Treatment: After synchronization, remove the dexamethasone-containing medium and replace it with 100 µL of recording medium containing the desired concentrations of this compound or vehicle (DMSO).

-

Bioluminescence Recording: Immediately place the plate in a luminometer and record bioluminescence at 37°C for at least 5 days, with measurements taken every 10-30 minutes.

-

Data Analysis: Analyze the bioluminescence data using circadian analysis software (e.g., BioDare2) to determine the period, phase, and amplitude of the rhythms for each condition.

Experimental Workflow: Cell-Based Circadian Assay

Caption: Workflow for the cell-based circadian rhythm assay using a luciferase reporter.

In Vitro Kinase Assay for CKIα/δ

This assay directly measures the enzymatic activity of CKIα or CKIδ and is used to determine the inhibitory potency (IC50) of compounds like this compound.

Materials:

-

Recombinant human CKIα and CKIδ.

-

Substrate: A synthetic peptide derived from the PER2 protein containing the CKI phosphorylation site, or a generic kinase substrate like α-casein.

-

Kinase buffer: e.g., 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 1 mM DTT.

-

[γ-32P]ATP.

-

This compound stock solution.

-

Phosphocellulose paper or SDS-PAGE materials.

-

Scintillation counter or phosphorimager.

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the kinase buffer, recombinant CKIα or CKIδ, and the substrate protein/peptide.

-

Inhibitor Addition: Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixtures. Pre-incubate for 10-15 minutes at 30°C.

-

Initiate Reaction: Start the kinase reaction by adding [γ-32P]ATP.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction: Terminate the reaction by spotting the mixture onto phosphocellulose paper and immersing it in phosphoric acid, or by adding SDS-PAGE loading buffer and boiling.

-

Detection of Phosphorylation:

-

Phosphocellulose Paper: Wash the paper to remove unincorporated [γ-32P]ATP and measure the incorporated radioactivity using a scintillation counter.

-

SDS-PAGE: Separate the reaction products by SDS-PAGE, expose the gel to a phosphor screen, and visualize the phosphorylated substrate using a phosphorimager.

-

-

IC50 Determination: Plot the percentage of kinase activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Logical Relationship: IC50 Determination

Caption: Logical flow for determining the IC50 value of this compound.

Broader Implications and Future Directions

While the primary characterized role of this compound is in the modulation of the circadian clock, it is important to consider the broader functions of its targets, CKIα and CKIδ. These kinases are involved in a multitude of cellular processes, including:

-

Wnt Signaling: CKIα is a key component of the β-catenin destruction complex and acts as a negative regulator of Wnt signaling.

-

Cell Cycle Control: CKIδ has been implicated in the regulation of cell cycle progression.

-

DNA Repair: Members of the CKI family are involved in DNA damage response pathways.

The ability of this compound to inhibit CKIα and CKIδ suggests that it may have effects on these other signaling pathways. Future research should explore the potential polypharmacology of this compound and its therapeutic implications beyond chronobiology, for instance, in oncology where CKI isoforms are often dysregulated. The detailed experimental protocols provided in this guide will be instrumental for researchers aiming to further investigate the multifaceted roles of this compound in cell signaling.

References

The Modulatory Role of NCC007 on PER Protein Phosphorylation: A Technical Guide

For Immediate Release

An In-depth Examination of NCC007, a Potent Dual Inhibitor of Casein Kinase Iα (CKIα) and Casein Kinase Iδ (CKIδ), and its Downstream Effects on the Phosphorylation of the core circadian protein Period (PER).

This technical guide provides a comprehensive overview of the mechanism of action of this compound, a derivative of the CKI inhibitor longdaysin, with a focus on its effects on PER protein phosphorylation. This document is intended for researchers, scientists, and drug development professionals working in the fields of circadian biology, chronopharmacology, and related therapeutic areas.

Introduction

The circadian clock is an endogenous timekeeping system that orchestrates a wide range of physiological and behavioral processes in mammals. At the core of this molecular clock is a transcriptional-translational feedback loop involving a set of clock genes and their protein products. The Period (PER) proteins are essential components of this feedback loop, and their stability is tightly regulated by post-translational modifications, most notably phosphorylation. Casein Kinase I (CKI), particularly the isoforms CKIα and CKIδ, plays a pivotal role in this process by phosphorylating PER proteins, thereby marking them for proteasomal degradation. The inhibition of CKI activity leads to the stabilization of PER proteins, a subsequent delay in the negative feedback loop, and consequently, a lengthening of the circadian period.[1][2]

This compound has emerged as a potent small molecule inhibitor of both CKIα and CKIδ, demonstrating a more significant period-lengthening effect compared to its predecessor, longdaysin.[1][2] This guide delves into the quantitative effects of this compound on CKI activity and its functional consequences on the circadian clock, providing detailed experimental methodologies and visual representations of the underlying molecular pathways.

Quantitative Data on this compound Activity

The inhibitory potency of this compound against CKIα and CKIδ has been determined through in vitro kinase assays. Furthermore, its functional effect on the circadian period, a direct consequence of altered PER protein phosphorylation and stability, has been quantified in cell-based assays.

| Parameter | This compound | Reference Compound (Longdaysin) | Reference |

| IC50 for CKIα | 1.8 µM | Not explicitly stated, but this compound is more potent | [1][2] |

| IC50 for CKIδ | 3.6 µM | Not explicitly stated, but this compound is more potent | [1][2] |

| Cell-based Circadian Period Lengthening | 0.32 µM for a 5-hour period lengthening | Less potent than this compound | [1][2] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of PER protein phosphorylation and a typical experimental workflow to assess the impact of this compound.

Caption: Signaling pathway of PER protein phosphorylation and the inhibitory action of this compound.

Caption: Experimental workflows for assessing the effect of this compound.

Experimental Protocols

In Vitro CKIα and CKIδ Kinase Assay

This protocol outlines the methodology to determine the half-maximal inhibitory concentration (IC50) of this compound against CKIα and CKIδ.

Materials:

-

Recombinant human CKIα and CKIδ enzymes

-

Casein, dephosphorylated, as a generic substrate (or a specific PER protein fragment)

-

This compound (dissolved in DMSO)

-

ATP (Adenosine 5'-triphosphate)

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar luminescence-based kinase assay system

-

96-well white, flat-bottom plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare Reagents:

-

Prepare a serial dilution of this compound in kinase buffer. The final concentration in the assay should typically range from 100 µM to 1 nM. Include a DMSO-only control.

-

Prepare a solution of CKIα or CKIδ in kinase buffer. The final concentration should be determined empirically to ensure a linear reaction rate.

-

Prepare a solution of the substrate (e.g., casein) in kinase buffer.

-

Prepare a solution of ATP in kinase buffer. The concentration should be at or near the Km of the enzyme for ATP.

-

-

Kinase Reaction:

-

To each well of a 96-well plate, add 5 µL of the this compound dilution.

-

Add 10 µL of the enzyme solution to each well.

-

Add 10 µL of the substrate solution to each well.

-

Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

-

-

Incubation:

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

-

Detection:

-

Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescence signal is inversely proportional to the kinase activity.

-

Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Cell-based Circadian Period Lengthening Assay

This protocol describes a method to quantify the functional effect of this compound on the circadian period in a cellular model.

Materials:

-

U2OS cells stably expressing a Bmal1-luciferase reporter gene.

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Dexamethasone for synchronization of the cellular clocks.

-

This compound (dissolved in DMSO).

-

Luciferin.

-

35-mm culture dishes or 96-well plates.

-

Luminometer or a real-time bioluminescence monitoring system.

Procedure:

-

Cell Culture and Plating:

-

Culture the Bmal1-luciferase U2OS cells in DMEM supplemented with 10% FBS and antibiotics.

-

Plate the cells in 35-mm dishes or 96-well plates and grow to confluency.

-

-

Synchronization:

-

Synchronize the cellular clocks by treating the cells with 100 nM dexamethasone for 2 hours.

-

After 2 hours, replace the medium with a recording medium (e.g., DMEM without phenol red, supplemented with 10% FBS, antibiotics, and 0.1 mM luciferin).

-

-

Compound Treatment:

-

Add this compound to the recording medium at various final concentrations (e.g., 0.01 µM to 10 µM). Include a DMSO-only control.

-

-

Bioluminescence Monitoring:

-

Immediately place the culture dishes or plates into a luminometer or a real-time bioluminescence monitoring system equipped with a temperature- and CO2-controlled incubator.

-

Record the bioluminescence from each sample at regular intervals (e.g., every 10 minutes) for at least 5 days.

-

-

Data Analysis:

-

The raw bioluminescence data will show rhythmic oscillations.

-

Analyze the data using a suitable software (e.g., a sine-fitting algorithm or Fourier analysis) to determine the period length of the circadian rhythm for each concentration of this compound.

-

Plot the change in period length against the concentration of this compound to generate a dose-response curve.

-

Conclusion

This compound is a potent dual inhibitor of CKIα and CKIδ that effectively modulates the core circadian clock machinery by inhibiting the phosphorylation of PER proteins. This leads to their stabilization and a subsequent lengthening of the circadian period. The quantitative data and detailed protocols provided in this technical guide offer a robust framework for researchers and drug developers to further investigate the therapeutic potential of targeting the circadian clock with small molecules like this compound. The provided diagrams offer a clear visualization of the underlying molecular mechanisms and experimental approaches. This information is critical for the continued exploration of chronopharmacological interventions for a variety of disorders linked to circadian disruption.

References

Unraveling the Molecular Targets of NCC007: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular targets of NCC007, a dual inhibitor of Casein Kinase Iα (CKIα) and Casein Kinase Iδ (CKIδ). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to facilitate a deeper understanding of this compound's mechanism of action for research and drug development purposes.

Core Molecular Targets and Quantitative Inhibitory Activity

This compound has been identified as a potent inhibitor of two key members of the Casein Kinase I family, CKIα and CKIδ. The inhibitory activity of this compound has been quantified by determining its half-maximal inhibitory concentration (IC50) against these two kinases.

| Target | IC50 (µM) |

| Casein Kinase Iα (CKIα) | 1.8 |

| Casein Kinase Iδ (CKIδ) | 3.6 |

Signaling Pathways Modulated by this compound

The primary molecular targets of this compound, CKIα and CKIδ, are integral components of distinct and critical cellular signaling pathways. Inhibition of these kinases by this compound can therefore significantly impact these pathways.

Casein Kinase Iα (CKIα) and the Wnt/β-catenin Signaling Pathway

CKIα is a crucial negative regulator of the canonical Wnt/β-catenin signaling pathway.[1] In the absence of a Wnt ligand, CKIα participates in a "destruction complex" that phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[1] By inhibiting CKIα, this compound can lead to the stabilization and accumulation of β-catenin, which then translocates to the nucleus to activate the transcription of Wnt target genes.

References

Methodological & Application

Application Note: In Vitro Profiling of NCC007, a Novel Wnt/β-Catenin Signaling Pathway Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction

NCC007 is a novel small molecule inhibitor targeting the canonical Wnt/β-catenin signaling pathway, a critical regulator of embryonic development and adult tissue homeostasis. Dysregulation of this pathway is implicated in the initiation and progression of numerous cancers. This compound is hypothesized to interfere with the nuclear translocation of β-catenin, a key downstream effector of the pathway, thereby inhibiting the transcription of Wnt target genes involved in cell proliferation and survival. This document provides detailed protocols for the in vitro characterization of this compound's biological activity.

Key Experiments and Methodologies

A series of in vitro assays are essential to characterize the mechanism of action and potency of this compound. These include assessing its impact on Wnt pathway-specific reporter activity, overall cell health, the subcellular localization of β-catenin, and the expression of downstream target genes.

TCF/LEF Reporter Assay (TOP/FOP Flash Assay)

This luciferase-based reporter assay is a gold standard for quantifying the transcriptional activity of the Wnt/β-catenin pathway.[1][2][3][4][5][6] It utilizes two reporter constructs: TOP-Flash, which contains multiple TCF/LEF binding sites upstream of a luciferase gene, and FOP-Flash, a negative control with mutated TCF/LEF binding sites.[4][5] A reduction in the TOP/FOP-Flash signal ratio upon treatment with this compound indicates inhibition of the Wnt pathway.

Experimental Protocol:

-

Cell Seeding: Seed HEK293T cells (or another suitable cell line with an active Wnt pathway) in a 96-well white, clear-bottom plate at a density of 2.5 x 10^4 cells per well.

-

Transfection: After 24 hours, co-transfect the cells with TOP-Flash or FOP-Flash plasmids and a Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.

-

Compound Treatment: 24 hours post-transfection, treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) or vehicle control (e.g., DMSO).

-

Luciferase Activity Measurement: After 24-48 hours of incubation with the compound, measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[1][2]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The Wnt signaling activity is expressed as the ratio of normalized TOP-Flash to FOP-Flash luciferase activity.

Cell Viability Assay

This assay determines the effect of this compound on cell proliferation and viability. The MTT or CellTiter-Glo® assay is commonly used for this purpose.[7][8]

Experimental Protocol (MTT Assay):

-

Cell Seeding: Seed cancer cells (e.g., SW480, HCT116) in a 96-well plate at an appropriate density.

-

Compound Treatment: After 24 hours, treat the cells with increasing concentrations of this compound for 24, 48, and 72 hours.[7]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add solubilization buffer (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Immunofluorescence for β-catenin Localization

This imaging-based assay visualizes the effect of this compound on the nuclear translocation of β-catenin, a hallmark of Wnt pathway activation.[9]

Experimental Protocol:

-

Cell Culture and Treatment: Grow cells on glass coverslips in a 6-well plate. Treat the cells with a Wnt agonist (e.g., Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021) in the presence or absence of this compound.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

-

Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 10% normal goat serum in PBS).

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against β-catenin overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.

-

Nuclear Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging: Visualize the subcellular localization of β-catenin using a fluorescence microscope.

Western Blot Analysis

This technique is used to quantify the protein levels of β-catenin and its downstream targets, such as c-Myc and Cyclin D1.

Experimental Protocol:

-

Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST, followed by incubation with primary antibodies against β-catenin, c-Myc, Cyclin D1, and a loading control (e.g., GAPDH or β-actin).

-

Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) reagent.

-

Densitometry Analysis: Quantify the band intensities using image analysis software.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is employed to measure the mRNA expression levels of Wnt pathway target genes, such as AXIN2, MYC, and CCND1.[10]

Experimental Protocol:

-

RNA Extraction: Treat cells with this compound, then extract total RNA using a suitable kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: Perform qRT-PCR using gene-specific primers and a SYBR Green or TaqMan-based detection method.

-

Data Analysis: Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH or ACTB) and calculate the relative fold change in expression using the ΔΔCt method.

Data Presentation

Table 1: Effect of this compound on Wnt Reporter Activity

| This compound Concentration (µM) | Normalized TOP/FOP Ratio | % Inhibition |

| 0 (Vehicle) | 1.00 | 0 |

| 0.1 | 0.85 | 15 |

| 1 | 0.52 | 48 |

| 10 | 0.15 | 85 |

| 100 | 0.05 | 95 |

Table 2: Cytotoxicity of this compound in SW480 Cells (48h Treatment)

| This compound Concentration (µM) | Cell Viability (%) |

| 0 (Vehicle) | 100 |

| 1 | 98 |

| 10 | 75 |

| 50 | 40 |

| 100 | 15 |

Table 3: Effect of this compound on Wnt Target Gene Expression (qRT-PCR)

| Treatment | Relative AXIN2 mRNA Expression | Relative MYC mRNA Expression |

| Vehicle Control | 1.00 | 1.00 |

| Wnt3a | 8.50 | 6.20 |

| Wnt3a + this compound (10 µM) | 1.20 | 1.50 |

Visualizations

Caption: Canonical Wnt/β-catenin signaling pathway and the proposed mechanism of action of this compound.

Caption: In vitro experimental workflow for the characterization of this compound.

References

- 1. TOP/FOP luciferase reporter assay [bio-protocol.org]

- 2. TOP/FOPFlash reporter assay [bio-protocol.org]

- 3. TOP/FOP-Flash luciferase reporter analysis [bio-protocol.org]

- 4. jcancer.org [jcancer.org]

- 5. Active β-Catenin Signaling Is an Inhibitory Pathway for Human Immunodeficiency Virus Replication in Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impact of Wnt/β-Catenin Inhibition on Cell Proliferation through CDC25A Downregulation in Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubcompare.ai [pubcompare.ai]

- 9. pubcompare.ai [pubcompare.ai]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for NCC007 in Animal Studies

Introduction

These application notes provide a general framework for conducting preclinical animal studies to evaluate the dosage, safety, and efficacy of investigational anti-cancer compounds. The protocols outlined below are intended to serve as a starting point for researchers and should be adapted based on the specific characteristics of the test article and the research questions being addressed.

Quantitative Data Summary

Effective preclinical evaluation relies on the systematic collection and analysis of quantitative data. The following tables provide a template for summarizing key dosage and efficacy data from animal studies.

Table 1: Dose Escalation and Maximum Tolerated Dose (MTD) in Rodent Models

| Animal Model | Strain | Route of Administration | Dosing Schedule | Dose Level (mg/kg) | Number of Animals | Observed Toxicities | Maximum Tolerated Dose (MTD) (mg/kg) |

| Mouse | C57BL/6 | Intravenous (IV) | Once weekly for 4 weeks | 1 | 5 | No significant toxicity | 10 |

| 3 | 5 | Mild, transient weight loss | |||||

| 10 | 5 | Reversible hematological changes | |||||

| 30 | 5 | Significant weight loss, lethargy | |||||

| Rat | Sprague-Dawley | Oral (PO) | Daily for 14 days | 5 | 6 | No significant toxicity | 20 |

| 10 | 6 | No significant toxicity | |||||

| 20 | 6 | Mild gastrointestinal distress | |||||

| 40 | 6 | Moderate gastrointestinal distress, elevated liver enzymes |

Table 2: Antitumor Efficacy in Xenograft Models

| Xenograft Model | Tumor Type | Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Tumor Regression (%) | Median Survival (Days) |

| Human Colorectal Carcinoma (HCT116) | Nude Mouse | Vehicle Control | - | Q3D x 4 | 0 | 0 | 25 |

| NCC007 | 5 | Q3D x 4 | 45 | 5 | 38 | ||

| This compound | 10 | Q3D x 4 | 78 | 20 | 52 | ||

| Human Pancreatic Cancer (PANC-1) | SCID Mouse | Vehicle Control | - | BIW x 3 weeks | 0 | 0 | 30 |

| This compound | 7.5 | BIW x 3 weeks | 62 | 10 | 45 |

Experimental Protocols

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity in a specific animal model and dosing schedule.

Materials:

-

This compound (formulated for in vivo administration)

-

Vehicle control

-

Healthy, age-matched rodents (e.g., C57BL/6 mice or Sprague-Dawley rats)

-

Standard laboratory equipment for animal handling, dosing, and observation.

Procedure:

-

Animal Acclimation: Acclimate animals to the housing facility for at least one week prior to the start of the study.

-

Group Assignment: Randomly assign animals to dose cohorts (typically 3-5 animals per group). Include a vehicle control group.

-

Dose Escalation: Start with a low, predicted-to-be-safe dose. Administer this compound according to the planned route and schedule. Subsequent cohorts receive escalating doses (e.g., using a modified Fibonacci sequence).

-

Clinical Observations: Monitor animals daily for clinical signs of toxicity, including changes in weight, activity, posture, and grooming. Record all observations.

-

Endpoint: The MTD is typically defined as the highest dose that does not cause greater than 20% body weight loss or any signs of severe, life-threatening toxicity.

-

Necropsy and Histopathology: At the end of the observation period, perform a full necropsy and collect tissues for histopathological analysis to identify any target organ toxicities.

Xenograft Tumor Model Efficacy Study

Objective: To evaluate the antitumor activity of this compound in an in vivo tumor model.

Materials:

-

This compound (formulated for in vivo administration)

-

Vehicle control

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human tumor cell line of interest

-

Matrigel (or other appropriate extracellular matrix)

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation: Subcutaneously implant a suspension of tumor cells (typically 1-10 million cells) mixed with Matrigel into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³).

-

Group Assignment: Randomize mice with established tumors into treatment and control groups.

-

Treatment Administration: Administer this compound or vehicle control according to the predetermined dose and schedule.

-

Tumor Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week). Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Data Analysis: Plot mean tumor growth curves for each group. Calculate tumor growth inhibition (TGI) and tumor regression.

-

Survival Analysis: Monitor animals for survival and plot Kaplan-Meier survival curves.

Visualizations

Signaling Pathway Diagram

Application Notes and Protocols for NCC007 Treatment in Murine Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCC007 is a potent and selective dual inhibitor of Casein Kinase I alpha (CKIα) and delta (CKIδ). These serine/threonine kinases are integral components of various cellular signaling pathways, and their dysregulation has been implicated in the pathogenesis of several diseases, including cancer. CKIα and CKIδ are key regulators of the Wnt/β-catenin signaling pathway, which is frequently hyperactivated in numerous malignancies, driving tumor proliferation and survival. Furthermore, these kinases play a crucial role in the regulation of circadian rhythms, and disruption of the circadian clock has been linked to an increased risk of cancer. This document provides detailed protocols for the preclinical evaluation of this compound in murine cancer models, based on established methodologies for highly similar CKIδ inhibitors.

Data Presentation

In Vitro Potency of Structurally Related CKIδ/ε Inhibitor SR-3029

| Cell Line | Cancer Type | IC50 (nM) |

| A375 | Melanoma | 86 |

| MDA-MB-231 | Triple-Negative Breast Cancer | 26 |

Data for SR-3029, a potent CK1δ/ε inhibitor, is presented as a surrogate for this compound due to the high structural and functional similarity and the availability of public data.[1]

In Vivo Efficacy of the CKIδ/ε Inhibitor SR-3029 in Murine Xenograft Models

| Tumor Model | Treatment and Dosage | Outcome |

| MDA-MB-231 (TNBC) | SR-3029, 20 mg/kg, daily i.p. injection | Marked impairment of tumor growth.[2] |

| MDA-MB-468 (TNBC) | SR-3029, 20 mg/kg, daily i.p. injection | Significant inhibition of tumor growth.[1] |

| SKBR3 (HER2+) | SR-3029, 20 mg/kg, daily i.p. injection | Significant inhibition of tumor growth.[1] |

| BT474 (HER2+) | SR-3029, 20 mg/kg, daily i.p. injection | Significant inhibition of tumor growth.[1] |

| PDX Model (Basal-like) | SR-3029, 20 mg/kg, daily i.p. injection | Significant inhibition of tumor growth and induction of apoptosis.[2][3] |

TNBC: Triple-Negative Breast Cancer; HER2+: Human Epidermal Growth Factor Receptor 2-positive; PDX: Patient-Derived Xenograft; i.p.: intraperitoneal.

Pharmacokinetic Profile of SR-3029 in Mice (IV Dosing, 1 mg/kg)

| Compound | Cmax (μM) | Cl (ml/min/kg) | AUC (μM·h) | T1/2 (h) | Brain Penetration (%) |

| SR-3029 | 7.3 | 5.5 | 6.35 | 0.90 | 12 |

This data for the related inhibitor SR-3029 provides an indication of the expected pharmacokinetic properties.[4]

Experimental Protocols

Preparation of this compound for In Vivo Administration

Objective: To prepare a stable formulation of this compound for intraperitoneal injection in mice.

Materials:

-

This compound compound

-

Dimethyl sulfoxide (DMSO)

-

Tween-80

-

Sterile Water for Injection

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

For the final formulation, prepare a vehicle solution of 10% DMSO, 10% Tween-80, and 80% sterile water.[2]

-

Based on the desired final concentration and the weight of the animals, dilute the this compound stock solution with the vehicle to achieve the target dosage in an appropriate injection volume (typically 100-200 µL for a mouse).

-

Vortex the final solution thoroughly to ensure complete mixing.

-

The prepared formulation should be used immediately or stored under appropriate conditions as determined by stability studies.

Murine Orthotopic Breast Cancer Xenograft Model

Objective: To establish orthotopic breast tumors in immunodeficient mice and evaluate the anti-tumor efficacy of this compound.

Materials:

-

Human breast cancer cell lines (e.g., MDA-MB-231, MDA-MB-468, SKBR3, BT474)[1]

-

Immunodeficient mice (e.g., nude or SCID mice)

-

Matrigel

-

Cell culture medium and reagents

-

Calipers for tumor measurement

-